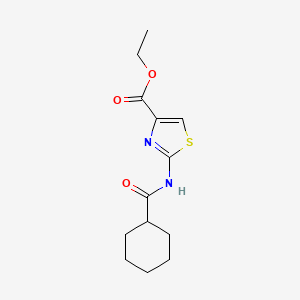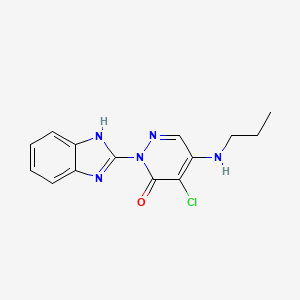![molecular formula C16H22N2O3S B6523135 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 952963-08-5](/img/structure/B6523135.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide” is a complex organic compound. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), which is a five-membered lactam structure. This group is often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidinone group. In similar compounds, the pyrrolidine ring can adopt an envelope conformation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound with a similar pyrrolidinone group has a molecular weight of 306.36 and a chemical formula of C19H18N2O2 .作用機序
Target of Action
The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
実験室実験の利点と制限
NPC has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. NPC is also relatively stable and can be stored for long periods of time. However, NPC is not very soluble in water and can be difficult to work with in certain experiments. Additionally, NPC is not very reactive and may not be suitable for certain types of experiments.
将来の方向性
NPC has a variety of potential future directions. One potential direction is the development of more efficient synthesis methods for NPC. Additionally, further research could be done to better understand the biochemical and physiological effects of NPC. Another potential direction is the development of more efficient methods for the detection and quantification of NPC in biological samples. Additionally, further research could be done to explore the potential therapeutic effects of NPC. Finally, further research could be done to explore the potential applications of NPC in drug delivery and drug development.
合成法
NPC is synthesized through a two-step process. The first step involves the reaction of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonyl chloride with 2-oxopyrrolidine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms a cyclic amide, which is then reacted with 3-phenylpropionic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of these two molecules results in the formation of NPC.
科学的研究の応用
NPC has been found to have many applications in scientific research. It has been used as a substrate for the enzyme N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide dehydrogenase, which is involved in the metabolism of many drugs. NPC has also been used as a substrate for the enzyme N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide-glutathione transferase, which plays an important role in the detoxification of xenobiotics. NPC has also been used in studies of the effect of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide on the activity of cytochrome P450 enzymes.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h4,6-7,12,15,17H,1-3,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLYCPJRGPVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)


![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)
![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)
![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)
![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)
![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)

![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)
![4-(methylsulfanyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523164.png)